

Physicochemical characteristics of 1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde

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Compound of Interest

Compound Name: 1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde

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An In-depth Technical Guide on 1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde is a heterocyclic organic compound featuring a pyrazole ring system substituted with a phenyl group at the 1-position, a pyridin-4-yl group at the 3-position, and a carbaldehyde (formyl) group at the 4-position. The pyrazole nucleus is a well-established pharmacophore, and its derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties. This document provides a comprehensive overview of the available physicochemical characteristics, synthetic methodologies, and potential biological relevance of this specific pyrazole derivative.

Physicochemical Characteristics

Detailed experimental data for **1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde** is limited in the public domain. The following tables summarize the available information, which primarily consists of basic identifiers and predicted data.

Table 1: General and Chemical Identifiers

Property	Value	Source
Chemical Name	1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde	N/A
CAS Number	371917-81-6	N/A
Molecular Formula	C ₁₅ H ₁₁ N ₃ O	N/A
Molecular Weight	249.27 g/mol	N/A

Table 2: Physicochemical Data

Property	Value	Source
Melting Point	Data not available	N/A
Boiling Point	Data not available	N/A
Solubility	Soluble in Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). Insoluble in water and common organic solvents.	[1]
pKa	Data not available	N/A
Storage Conditions	Short term (1-2 weeks) at -4°C; Long term (1-2 years) at -20°C.	N/A

Table 3: Predicted Mass Spectrometry Data

Adduct	m/z
[M+H] ⁺	250.0975
[M+Na] ⁺	272.0794
[M-H] ⁻	248.0829

Note: This data is predicted and has not been experimentally confirmed.

Spectroscopic Data

No experimentally obtained spectra (NMR, IR, Mass Spectrometry) for **1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde** are currently available in the surveyed literature. The characterization of this compound would typically involve:

- ¹H NMR Spectroscopy: To determine the number and types of protons and their connectivity. Expected signals would include those for the pyrazole proton, the aldehyde proton, and the aromatic protons of the phenyl and pyridinyl rings.
- ¹³C NMR Spectroscopy: To identify the number of unique carbon atoms in the molecule, including the carbonyl carbon of the aldehyde and the carbons of the heterocyclic and aromatic rings.
- Infrared (IR) Spectroscopy: To identify characteristic functional groups. Key absorptions would be expected for the C=O stretch of the aldehyde, C=N and C=C stretching vibrations of the pyrazole and aromatic rings, and C-H stretching vibrations.
- Mass Spectrometry: To confirm the molecular weight and determine the fragmentation pattern of the molecule.

Experimental Protocols: Synthesis

While a specific, detailed experimental protocol for the synthesis of **1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde** has not been found, the synthesis of structurally similar pyrazole-4-carbaldehydes is well-documented and predominantly achieved through the Vilsmeier-Haack reaction[2][3][4]. This reaction involves the formylation of an active hydrogen compound, in this case, a phenylhydrazone derivative, using the Vilsmeier reagent (a mixture

of a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl_3)).

A plausible synthetic route is outlined below:

Step 1: Formation of the Hydrazone

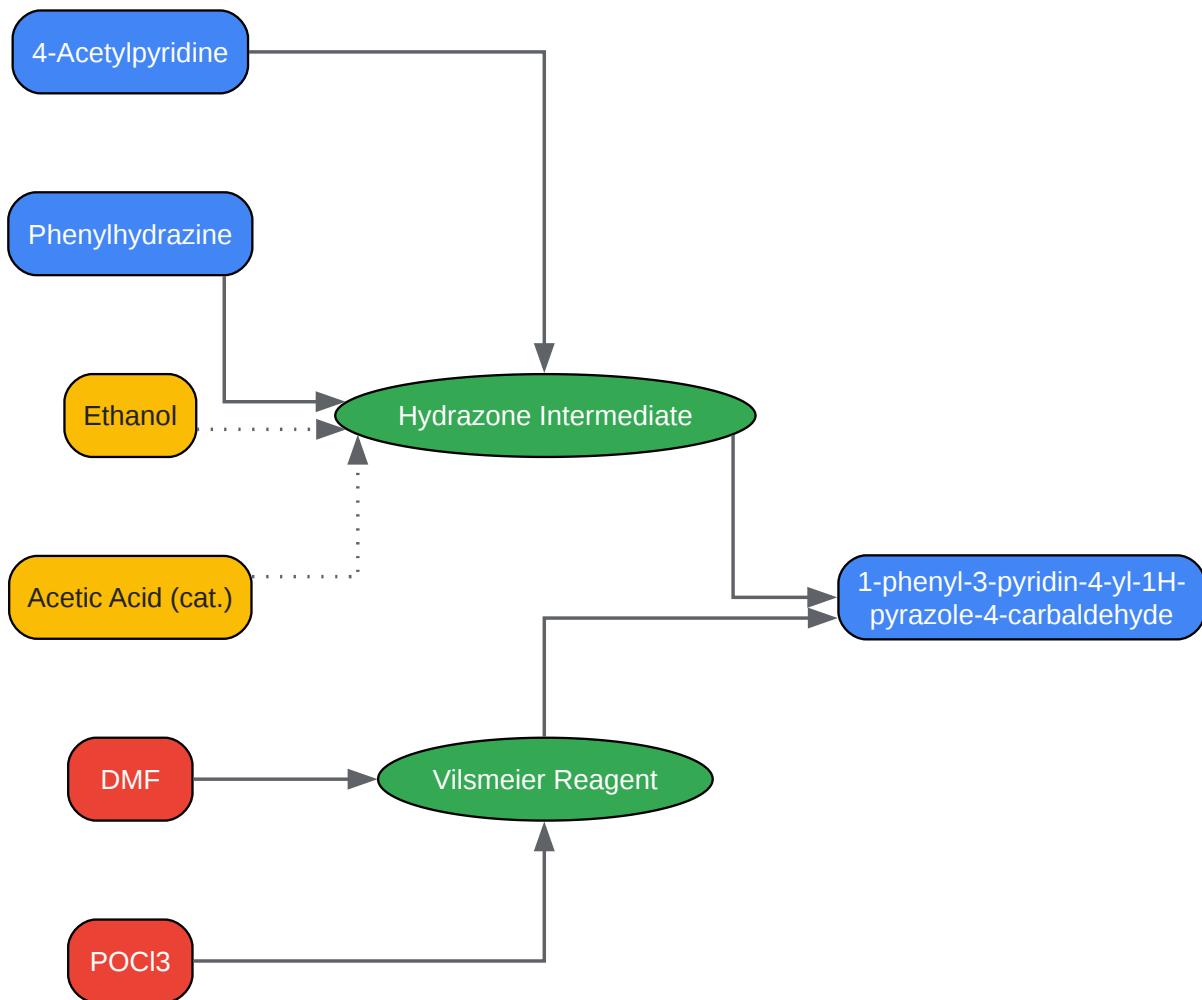
The synthesis would likely begin with the condensation of 4-acetylpyridine with phenylhydrazine in a suitable solvent, such as ethanol, often with a catalytic amount of acid (e.g., acetic acid), to form the corresponding phenylhydrazone intermediate.

Step 2: Vilsmeier-Haack Cyclization and Formylation

The resulting hydrazone would then be subjected to the Vilsmeier-Haack reaction. The Vilsmeier reagent, prepared by reacting POCl_3 with DMF, acts as both a cyclizing and formylating agent to construct the pyrazole-4-carbaldehyde ring system.

Below is a generalized experimental protocol based on procedures for analogous compounds:

- Preparation of the Vilsmeier Reagent: To a cooled (0-5 °C) and stirred solution of DMF, an equimolar amount of POCl_3 is added dropwise. The mixture is stirred at this temperature for a specified time to allow for the formation of the Vilsmeier reagent.
- Reaction with Hydrazone: The previously synthesized phenylhydrazone of 4-acetylpyridine is then added portion-wise to the Vilsmeier reagent.
- Reaction Conditions: The reaction mixture is typically heated at an elevated temperature (e.g., 60-80 °C) for several hours and the progress is monitored by thin-layer chromatography (TLC).
- Work-up and Purification: Upon completion, the reaction mixture is poured onto crushed ice and neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution). The resulting precipitate is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent (such as ethanol) or by column chromatography.



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Plausible synthetic workflow for the target compound.

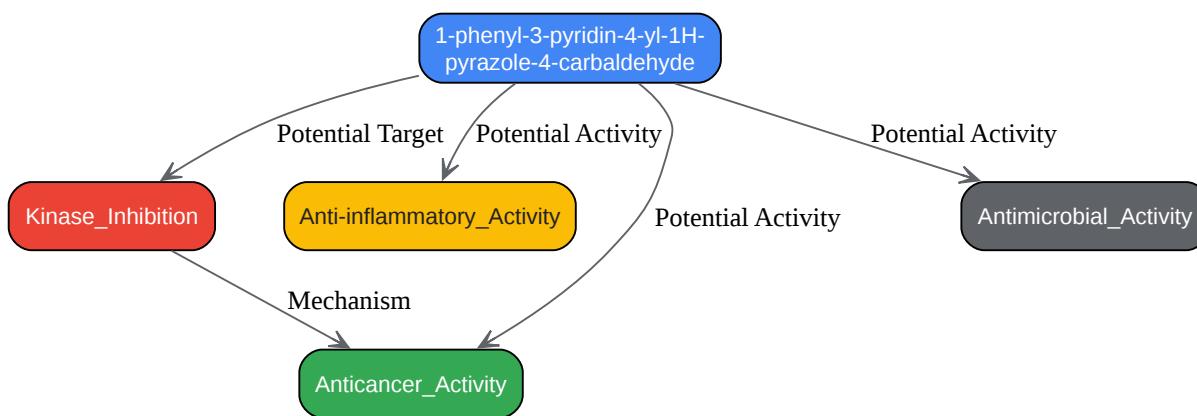
Biological Activity and Signaling Pathways

There is currently no specific biological activity data available in the scientific literature for **1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde**. However, the pyrazole scaffold is a key feature in many biologically active molecules. Derivatives of pyrazole have been reported to exhibit a wide range of pharmacological effects, including:

- **Anti-inflammatory Activity:** Many pyrazole-containing compounds are known to be inhibitors of cyclooxygenase (COX) enzymes, which are involved in the inflammatory cascade.

- Anticancer Activity: Pyrazole derivatives have been investigated as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival. The pyridinyl-pyrazole scaffold, in particular, has been explored for its potential as a kinase inhibitor.
- Antimicrobial Activity: Various pyrazole derivatives have demonstrated activity against a range of bacteria and fungi.

Given the structural motifs present in **1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde**, it could be a candidate for screening in assays related to these biological activities, particularly as a potential kinase inhibitor due to the presence of the pyridinyl-pyrazole core. However, without experimental data, any discussion of its biological role remains speculative.



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Potential, unconfirmed biological activities based on the pyrazole scaffold.

Conclusion

1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde is a compound of interest within the broader class of biologically active pyrazole derivatives. While its fundamental chemical identifiers are known, a significant gap exists in the publicly available experimental data regarding its detailed physicochemical properties and spectroscopic characterization. The Vilsmeier-Haack reaction stands as the most probable and established method for its synthesis. Although no specific biological activities have been reported for this compound, its

structural features suggest that it may warrant investigation as a potential kinase inhibitor or as a scaffold for the development of new anti-inflammatory or anticancer agents. Further experimental research is necessary to fully elucidate the chemical and biological profile of this molecule.

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